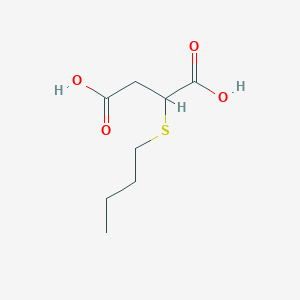

2-(butylthio)succinic acid

Description

2-(Butylthio)succinic acid (CAS: 3972-46-1) is a thioether derivative of succinic acid, characterized by a butylthio (-S-C₄H₉) substituent at the second carbon of the succinic acid backbone. Its IUPAC name is (2R)-2-(butylsulfanyl)succinic acid, indicating its chiral center at the second carbon. Its synthesis typically involves thioalkylation reactions, where a thiol group replaces a hydroxyl or other leaving group on succinic acid derivatives. Structural analogs, such as 2-(propylthio)succinic acid (CAS: 45015-91-6), highlight the variability in alkyl chain length within this class of compounds .

Properties

IUPAC Name |

2-butylsulfanylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-2-3-4-13-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJMFWSSMKLWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylthio)succinic acid typically involves the reaction of succinic acid with butylthiol under specific conditions. One common method is the esterification of succinic acid followed by the introduction of the butylthio group through a nucleophilic substitution reaction. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as sulfuric acid, to facilitate the reaction.

Industrial Production Methods: Industrial production of 2-(butylthio)succinic acid may involve large-scale esterification and substitution reactions. The process is optimized to ensure high yield and purity of the final product. Continuous stirred-tank reactors (CSTRs) or packed-bed reactors may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The butylthio (-S-C₄H₉) moiety can undergo oxidation to form sulfoxides or sulfones under controlled conditions.

Mechanistic Insight :

-

The sulfur atom in the thioether undergoes electrophilic oxidation, forming sulfoxide (S=O) and sulfone (O=S=O) groups sequentially.

-

Reaction rates depend on steric hindrance from the butyl group and electronic effects of the succinic acid backbone .

Esterification of Carboxylic Acid Groups

The two carboxylic acid groups can undergo esterification, forming mono- or diesters.

Example :

Reacting 2-(butylthio)succinic acid with tert-butanol in the presence of H₂SO₄ yields di-tert-butyl 2-(butylthio)succinate, analogous to methods in .

Salt Formation with Bases

The carboxylic acid groups react with inorganic or organic bases to form salts.

Applications :

Decarboxylation Reactions

Under thermal or catalytic conditions, decarboxylation may occur, though the thioether group influences reactivity.

Challenges :

-

The electron-donating thioether group may stabilize intermediates, altering decarboxylation kinetics compared to unsubstituted succinic acid .

Thioether-Specific Reactions

The butylthio group participates in nucleophilic substitutions or eliminations.

Polymerization Potential

The carboxylic acid groups enable condensation polymerization:

Scientific Research Applications

2-(Butylthio)succinic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(butylthio)succinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The butylthio group can interact with thiol groups in proteins, potentially altering their function and activity.

Comparison with Similar Compounds

2-(Propylthio)succinic Acid (CAS: 45015-91-6)

2-(1,3-Benzothiazol-2-ylthio)succinic Acid (CAS: 95154-01-1)

(E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic Acid (Compound 13)

- Structure : A benzylidene-substituted succinic acid with bulky tert-butyl and hydroxyl groups.

- Properties : Demonstrated superior bioactivity in computational studies, acting as a potent enzyme inhibitor (GPCR ligand, nuclear receptor modulator) with low toxicity. Its IC₅₀ values for enzyme inhibition surpassed those of butylated hydroxytoluene (BHT) and unmodified succinic acid .

Pharmacokinetic and Toxicity Profiles

- 2-(Butylthio)succinic Acid: No direct toxicity data is provided, but alkylthio groups generally increase metabolic stability compared to hydroxyl or carboxylate groups.

- Benzylidene Derivatives (e.g., Compound 13) : In silico studies predict favorable drug-likeness (Lipinski’s rule compliance) and low mutagenic or irritant risk. Oral rat LD₅₀ estimates exceed 500 mg/kg, indicating low acute toxicity .

- Natural Succinic Acid: Found in plants (e.g., Gardenia jasminoides, Trichosanthes kirilowii), it is non-toxic and contributes to flavor profiles (e.g., sourness in tomatoes) .

Q & A

Q. What experimental approaches are recommended for synthesizing 2-(butylthio)succinic acid?

Synthesis can involve thioetherification of succinic acid derivatives with butylthiol under controlled conditions. Methodologies such as Plackett-Burman or central composite designs (CCD) are effective for optimizing reaction parameters (e.g., pH, temperature, molar ratios) to maximize yield . Kinetic modeling of analogous reactions (e.g., furfural oxidation to succinic acid) can guide pathway selection by identifying rate-limiting steps .

Q. How can researchers validate the purity and identity of synthesized 2-(butylthio)succinic acid?

Use ultra-performance liquid chromatography (UPLC) with characteristic peak identification, as demonstrated for structurally similar succinic acid derivatives in plant extracts . Pair this with mass spectrometry (exact molecular weight: 220.09 g/mol) and nuclear magnetic resonance (NMR) to confirm functional groups (e.g., thioether linkage at C2) . For purity, quantify hydrogen bond donors (2) and acceptors (4) via computational tools like PSA analysis .

Q. What are the key physicochemical properties influencing solubility and reactivity of 2-(butylthio)succinic acid?

LogP (~1.98) predicts moderate lipophilicity, suggesting solubility in polar aprotic solvents (e.g., DMSO) . The four rotatable bonds and thioether group enhance conformational flexibility, potentially affecting intermolecular interactions in catalytic or biological systems . Experimental validation via Hansen solubility parameters is advised for solvent selection.

Advanced Research Questions

Q. How can metabolic engineering strategies improve the biotechnological production of 2-(butylthio)succinic acid?

Overexpress NAD(+)-dependent malic enzyme in E. coli mutants to redirect carbon flux toward succinic acid precursors, as shown in native succinic acid biosynthesis . Introduce thioether-forming enzymes (e.g., sulfurtransferases) or non-natural pathways via synthetic biology to incorporate the butylthio moiety . Optimize media with renewable feedstocks (e.g., glycerol) to enhance economic feasibility .

Q. What statistical methods resolve contradictions in yield data across different synthesis protocols?

Apply parameter estimation and correlation analysis to kinetic models, as demonstrated in furfural oxidation studies . Use ANOVA to compare experimental designs (e.g., CCD vs. Plackett-Burman) and identify confounding variables (e.g., impurity effects) . Sensitivity analysis can isolate critical parameters (e.g., hydrogen peroxide concentration in oxidative steps) .

Q. How does 2-(butylthio)succinic acid interact with biological systems, and what mechanisms underlie its bioactivity?

Investigate its role as a sulfate metabolite analog in regulating microbial activity, similar to 2-(3-methylbenzyl)succinic acid in sulfate-reducing bacteria . Use molecular docking to predict binding affinities with enzymes (e.g., malate dehydrogenase) and validate via in vitro assays. For plant growth regulation studies, apply dose-response experiments in model species (e.g., Lavandula angustifolia) with hormonal activity comparisons .

Q. What computational tools are effective for predicting the environmental fate of 2-(butylthio)succinic acid?

Employ quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and ecotoxicity. Use molecular dynamics simulations to assess interactions with soil organic matter or aquatic matrices, leveraging PSA and LogP data . Validate predictions with experimental persistence studies under varying pH and temperature conditions.

Methodological Notes

- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility: include raw data (e.g., kinetic curves, NMR spectra) in supplementary materials and cite validation methods for known compounds .

- Conflict Resolution : Address contradictory yield or activity data by cross-referencing synthesis conditions (e.g., catalyst type, reaction time) and statistical confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.